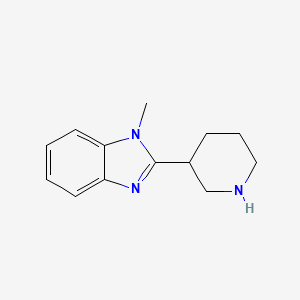

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-piperidin-3-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKLONUZDYIOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655523 | |

| Record name | 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947013-81-2 | |

| Record name | 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active molecules. Its unique structure allows for diverse interactions with biological targets, leading to its prevalence in drugs with applications ranging from anti-ulcer agents to antitumor and antiviral therapies. The compound this compound represents a specific variation of this important class, incorporating a methylated benzimidazole core linked to a piperidine ring at the 2-position. This substitution pattern is of significant interest in medicinal chemistry for its potential to modulate physicochemical properties and receptor binding affinities[1][2].

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions underpinning the synthetic route, ensuring a reproducible and well-understood process for researchers in the field. The methodology presented is a robust two-step approach designed for clarity, efficiency, and high purity of the final product.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis is logically divided into two primary stages: first, the construction of the core 2-(piperidin-3-yl)-1H-benzoimidazole intermediate, followed by the specific N-methylation of the benzimidazole ring. This strategy allows for clear validation at each stage and simplifies the purification of the final compound.

Caption: High-level overview of the two-part synthetic strategy.

Part 1: Synthesis of the 2-(Piperidin-3-yl)-1H-benzoimidazole Intermediate

The foundational step in this synthesis is the construction of the benzimidazole ring system via the Phillips condensation reaction. This classic method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, which drives the cyclization and dehydration to form the stable aromatic heterocycle[3][4].

Causality and Mechanistic Insight

The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TSOH) or hydrochloric acid[3][5]. The acid serves two primary roles:

-

Activation of the Carboxyl Group: Protonation of the carbonyl oxygen of piperidine-3-carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine.

-

Facilitation of Dehydration: The acid catalyzes the elimination of two molecules of water during the initial amide formation and the subsequent intramolecular cyclization to form the final benzimidazole ring.

Using a high-boiling solvent like toluene or xylene allows for the azeotropic removal of water, which drives the reaction equilibrium towards product formation.

Experimental Workflow: Synthesis of Intermediate

Sources

- 1. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. worldscientificnews.com [worldscientificnews.com]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The subject of this guide, 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole, represents a novel entity within this esteemed class. As of the current scientific landscape, its specific mechanism of action has not been explicitly elucidated in peer-reviewed literature. This guide, therefore, serves as a forward-looking technical roadmap for researchers. It synthesizes the known biological activities of structurally related benzimidazole compounds to propose potential mechanisms of action and provides a comprehensive experimental framework to systematically investigate and validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies to pioneer the exploration of this promising compound.

Part 1: The Benzimidazole Heritage - A Foundation for Postulation

The therapeutic versatility of benzimidazole derivatives stems from their ability to interact with a wide array of biological targets. This chemical moiety is present in numerous FDA-approved drugs and clinical candidates, underscoring its pharmacological significance.[4][5] Activities range from kinase inhibition to disruption of protein-protein interactions and modulation of inflammatory pathways.[4][6][7] Given the structural components of this compound—a methylated benzimidazole core linked to a piperidine ring—we can logically infer several plausible biological activities that warrant investigation.

Part 2: Prospective Mechanisms of Action - A Multi-Target Hypothesis

Based on structure-activity relationship (SAR) studies of analogous compounds, we propose three primary avenues for the mechanism of action of this compound: anti-inflammatory, kinase inhibition, and anticancer activity.

Anti-Inflammatory Powerhouse: Targeting the NF-κB and NLRP3 Inflammasome Pathways

Numerous 2-(piperidin-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory effects.[6] A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.

Causality of Experimental Choices: The initial screening for anti-inflammatory potential should focus on key inflammatory mediators. Lipopolysaccharide (LPS)-stimulated macrophages provide a robust in vitro model to quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β, which are hallmarks of inflammatory responses.[6] A positive result in this initial screen would necessitate a deeper dive into the upstream signaling pathways. Western blot analysis of IκBα phosphorylation and p65 nuclear translocation would directly assess the compound's impact on the canonical NF-κB pathway.[6] Furthermore, given the emergence of NLRP3 inflammasome inhibitors with a benzimidazole core, evaluating the compound's ability to block NLRP3-dependent pyroptosis and IL-1β release is a logical next step.[8][9]

Proposed Signaling Pathway:

Caption: Putative inhibition of the NF-κB signaling pathway.

Kinase Inhibition: A Broad-Spectrum Potential

The benzimidazole scaffold is a well-established "privileged structure" for designing kinase inhibitors.[4] Midostaurin, a multi-kinase inhibitor, features a benzimidazole-like core and targets a wide range of kinases, including FLT3, SYK, and KIT.[4] The structural characteristics of this compound make it a candidate for kinase inhibitory activity.

Causality of Experimental Choices: A broad-spectrum kinase panel screening is the most efficient initial step to identify potential kinase targets. This will provide a landscape of the compound's selectivity and potency against a wide range of kinases. Hits from this screen should be validated using in vitro enzymatic assays to determine IC50 values. Subsequently, cell-based assays are crucial to confirm on-target activity in a physiological context. For example, if a specific receptor tyrosine kinase is identified as a target, a cell line overexpressing this kinase can be used to assess the inhibition of its autophosphorylation and downstream signaling pathways (e.g., ERK pathway) via Western blotting.

Proposed Experimental Workflow:

Caption: Experimental workflow for kinase inhibitor profiling.

Anticancer Activity: Targeting c-Myc and Glycolysis

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents that can disrupt critical oncogenic pathways.[7][10] One intriguing mechanism is the inhibition of the c-Myc/Max protein-protein interaction, leading to downregulation of the c-Myc oncoprotein.[7] Another emerging area is the inhibition of cancer glycolysis by suppressing key enzymes like HK2 and PKM2.[10]

Causality of Experimental Choices: The initial assessment of anticancer activity should involve screening against a panel of cancer cell lines to determine IC50 values and identify sensitive lines. For promising compounds, co-immunoprecipitation assays can directly investigate the disruption of the c-Myc/Max interaction.[7] To explore effects on cancer metabolism, assays measuring extracellular acidification rate (ECAR) can provide a real-time assessment of glycolysis. Subsequent Western blot analysis for key glycolytic enzymes (HK2, PKM2) and HIF-1α would elucidate the molecular mechanism.[10] In vivo xenograft models are the gold standard for evaluating the antitumor efficacy of a lead compound.[10]

Proposed Signaling Pathway:

Caption: Putative anticancer mechanisms of action.

Part 3: Experimental Roadmap - A Guide to Mechanistic Elucidation

The following protocols provide a detailed, step-by-step guide for the initial characterization of this compound.

Protocol: In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of the compound on the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

-

-

TNF-α Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the IC50 values for the inhibition of NO and TNF-α production.

Protocol: Western Blot for NF-κB Pathway Analysis

Objective: To assess the effect of the compound on the phosphorylation of IκBα and the expression of p65 in LPS-stimulated RAW 264.7 macrophages.[6]

Methodology:

-

Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound at its IC50 concentration for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-IκBα, IκBα, p65, and β-actin (as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Part 4: Quantitative Data Summary

The following table outlines the expected quantitative data to be generated from the proposed initial experiments.

| Parameter | Assay | Expected Outcome | Significance |

| IC50 (NO) | Griess Assay | Concentration (µM) | Potency of anti-inflammatory effect |

| IC50 (TNF-α) | ELISA | Concentration (µM) | Potency of anti-inflammatory effect |

| IC50 (Kinase) | In Vitro Enzymatic Assay | Concentration (µM) | Potency and selectivity of kinase inhibition |

| IC50 (Cancer Cells) | MTT/CCK-8 Assay | Concentration (µM) | Potency of cytotoxic/antiproliferative effect |

Conclusion: Charting the Course for Discovery

While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the benzimidazole scaffold provides a fertile ground for hypothesis-driven research. This guide offers a structured, evidence-based approach to systematically unravel its biological activities. By pursuing the proposed lines of investigation—anti-inflammatory, kinase inhibition, and anticancer pathways—the scientific community can illuminate the therapeutic potential of this novel compound and pave the way for its future development.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

-

Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PubMed Central. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. [Link]

-

Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. ResearchGate. [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

-

Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. National Institutes of Health. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

2-(piperidin-4-yl)-1H-1,3-benzodiazole. PubChem. [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

-

Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. ResearchGate. [Link]

-

Discovery of novel chalcone derivatives containing benzimidazole possessing anti-tumor potential in vitro and in vivo. PubMed. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel chalcone derivatives containing benzimidazole possessing anti-tumor potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge on structurally related benzimidazole and piperidine-containing molecules to build a robust, predictive profile. We will delve into the structure-activity relationships (SAR) of this class of compounds to hypothesize potential therapeutic targets and mechanisms of action. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of this compound, offering a roadmap for future research and development.

Introduction: The Benzimidazole Scaffold in Drug Discovery

Benzimidazoles are bicyclic heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This unique structure imparts favorable physicochemical properties, including the ability to engage in various non-covalent interactions with biological macromolecules. Consequently, benzimidazole derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications, including:

-

Anti-infective agents: (e.g., albendazole, mebendazole)[3]

-

Antihistamines: (e.g., astemizole)

-

Anticancer agents [3]

-

Antiviral compounds

The biological activity of benzimidazole derivatives is highly tunable through substitution at various positions of the bicyclic ring system, most notably at the N-1 and C-2 positions.[1][4]

Structural Analysis of this compound

The target molecule, this compound, possesses two key structural features that are predicted to govern its biological activity:

-

The 1-Methyl-1H-benzoimidazole Core: The methylation at the N-1 position can influence the molecule's lipophilicity, metabolic stability, and interaction with specific biological targets.

-

The 2-Piperidin-3-yl Substituent: The piperidine ring, a common motif in centrally active drugs, introduces a basic nitrogen atom, which can participate in ionic interactions and hydrogen bonding. The substitution at the 3-position of the piperidine ring provides a specific spatial arrangement that will be critical for receptor binding.

Hypothesized Biological Activity Profile

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound may exhibit one or more of the following biological activities:

Anti-inflammatory Activity

Numerous 2-substituted benzimidazole derivatives have demonstrated potent anti-inflammatory properties.[1][6][7] Specifically, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] The proposed mechanism involves the modulation of the NF-κB signaling pathway.

Hypothesized Mechanism of Action (Anti-inflammatory):

Caption: Predicted anti-inflammatory mechanism of action.

Central Nervous System (CNS) Activity

The presence of the piperidine moiety suggests potential for CNS activity. Structurally related benzimidazoles have been identified as antagonists for CNS receptors.

-

NR2B-selective NMDA Receptor Antagonism: 5-substituted benzimidazoles have been developed as potent and selective antagonists of the NR2B subtype of the NMDA receptor, showing potential in the treatment of chronic pain.[8]

-

H1-Antihistamine Activity: 2-(piperidin-3-yl)-1H-benzimidazoles have been investigated as selective H1-antihistamines with CNS-penetrating properties for the treatment of insomnia.[9]

Proposed Experimental Workflows

To validate the hypothesized biological activities, a systematic experimental approach is required.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, likely involving the condensation of a substituted o-phenylenediamine with a piperidine-3-carboxaldehyde or its derivative.

Caption: Generalized synthetic workflow.

Step-by-Step Protocol:

-

Preparation of N-Methyl-o-phenylenediamine: Commercially available or synthesized via standard methods.

-

Activation of Piperidine-3-carboxylic acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.

-

Amide Coupling: The activated piperidine derivative is reacted with N-Methyl-o-phenylenediamine to form an amide intermediate.

-

Cyclization: The amide intermediate is subjected to cyclization conditions (e.g., heating in the presence of an acid catalyst) to form the benzimidazole ring.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

In Vitro Biological Evaluation

A panel of in vitro assays should be conducted to screen for the predicted biological activities.

Table 1: Proposed In Vitro Assays

| Activity | Assay Type | Cell Line/System | Key Parameters Measured |

| Anti-inflammatory | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production |

| Anti-inflammatory | ELISA | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 levels |

| CNS - NMDA Receptor | Radioligand Binding Assay | Membranes from cells expressing NR2B receptors | IC50 for displacement of a radiolabeled ligand |

| CNS - Histamine Receptor | Radioligand Binding Assay | Membranes from cells expressing H1 receptors | IC50 for displacement of a radiolabeled ligand |

| Cytotoxicity | MTT/XTT Assay | Various cell lines (e.g., HeLa, HEK293) | Cell viability (IC50) |

In Vivo Preclinical Studies

Promising candidates from in vitro screening should be advanced to in vivo models.

Table 2: Proposed In Vivo Models

| Activity | Animal Model | Key Parameters Measured |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw volume reduction |

| Analgesic (Neuropathic Pain) | Chronic constriction injury (CCI) in rats | Mechanical allodynia, thermal hyperalgesia |

| Sedative/Hypnotic | Pentobarbital-induced sleep time in mice | Onset and duration of sleep |

Conclusion

While the biological activity of this compound has not been explicitly reported, a thorough analysis of the structure-activity relationships of the benzimidazole class of compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The proposed anti-inflammatory and CNS activities are grounded in substantial precedent from structurally related molecules. The experimental workflows detailed in this guide provide a clear path for the synthesis and comprehensive biological evaluation of this novel compound. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]

-

Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. ACS Publications. [Link]

-

Structure activity relationships of substituted benzimidazoles. PubMed. [Link]

-

Structure activity relationships of substituted benzimidazoles. Taylor & Francis Online. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. [Link]

-

Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. The Royal Society of Chemistry. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]

-

In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. [Link]

-

NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles. PubMed. [Link]

-

The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia. ResearchGate. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

-

In Vitro-In Vivo Activity Relationship of Substituted Benzimidazole Cell Division Inhibitors With Activity Against Mycobacterium Tuberculosis. PubMed. [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. NIH. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. [Link]

-

Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. ResearchGate. [Link]

-

Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. PubMed. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. [Link]

Sources

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole structural analogs and derivatives

An In-depth Technical Guide to 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole: Structural Analogs, Derivatives, and Therapeutic Applications

Executive Summary

The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] When coupled with a piperidine moiety, it forms a versatile scaffold that has been extensively explored for various therapeutic targets. This technical guide focuses on the specific core structure of this compound, its structural analogs, and derivatives. We will delve into the synthetic methodologies for creating these molecules, explore their structure-activity relationships (SAR), and examine their applications in drug discovery, with a particular focus on their roles as histamine H1 antagonists and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The Benzimidazole-Piperidine Scaffold: A Core of Therapeutic Versatility

The fusion of the aromatic benzimidazole and the saturated piperidine ring creates a molecular architecture with desirable pharmacological properties. The benzimidazole portion can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the piperidine ring provides a three-dimensional structure and a basic nitrogen atom that is often crucial for target engagement and favorable pharmacokinetic properties. The specific linkage at the 2-position of the benzimidazole and the substitution pattern on both rings allow for fine-tuning of activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The target molecule of this guide, this compound, represents a key example of this scaffold. The N1-methylation of the benzimidazole ring and the 3-yl linkage of the piperidine are critical determinants of its biological activity, distinguishing it from other isomers like the 2-(piperidin-4-yl) analogs which also possess significant, but distinct, pharmacological profiles.[2][3][4]

Synthetic Strategies and Methodologies

The construction of the 2-(piperidinyl)-benzimidazole core is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a piperidine-based carboxylic acid or its derivative.

General Synthesis of the 2-(Piperidinyl)-Benzimidazole Core

The most common approach involves the reaction of a substituted o-phenylenediamine with a piperidine carboxylic acid under acidic conditions, which facilitates the cyclization and dehydration to form the benzimidazole ring.[5] Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed on the piperidine nitrogen to prevent side reactions and allow for controlled, late-stage derivatization.

Experimental Protocol: Synthesis of a Generic N-Boc-2-(piperidin-3-yl)-1H-benzimidazole

-

Reaction Setup: To a round-bottom flask, add N-Boc-piperidine-3-carboxylic acid (1.0 eq) and o-phenylenediamine (1.0 eq).

-

Solvent and Catalyst: Add polyphosphoric acid (PPA) or use a high-boiling solvent with an acid catalyst like 4M HCl.[5] The choice of acid is critical; PPA acts as both a catalyst and a dehydrating agent, driving the reaction to completion.

-

Heating: Heat the mixture under reflux for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to a pH of 8-9. This step is crucial for precipitating the product.

-

Extraction/Filtration: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc-2-(piperidin-3-yl)-1H-benzimidazole.

Derivatization and Analog Synthesis

-

N1-Alkylation: To synthesize the target molecule, the N-H of the benzimidazole ring can be selectively alkylated. This is typically achieved by deprotonating the benzimidazole with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF or THF, followed by the addition of an alkylating agent such as methyl iodide.

-

Piperidine Derivatization: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free secondary amine on the piperidine ring.[6] This amine can then be further functionalized via reductive amination, acylation, or other N-alkylation techniques to generate a diverse library of derivatives.

Caption: General synthetic workflow for benzimidazole-piperidine analogs.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold and its analogs have been primarily investigated for their effects on the central nervous system and inflammatory pathways.

Histamine H1 Receptor Antagonism for CNS Disorders

A key application for this class of compounds is as histamine H1 antagonists for the treatment of insomnia.[7] The central hypothesis is that blocking H1 receptors in the brain promotes sleep.

-

Mechanism and Causality: Histamine is a wake-promoting neurotransmitter. By antagonizing the H1 receptor, these compounds inhibit downstream signaling through the Gq/11 protein, which reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing neuronal excitability and promoting sedation.

-

Structure-Activity Relationship:

-

A series of 2-(3-aminopiperidine)-benzimidazoles were identified as potent and selective H1-antihistamines.[7][8]

-

A critical challenge in developing these drugs is avoiding off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.

-

SAR studies revealed that the substituent on the N1 position of the benzimidazole ring is a key modulator of hERG activity. While larger, more polar substituents could decrease hERG affinity (a desirable outcome), this often came at the cost of reduced CNS exposure, likely due to decreased lipophilicity and blood-brain barrier penetration.

-

The N1-methyl group, as in the topic compound, represents a balance between maintaining CNS exposure and managing hERG selectivity.

-

Caption: Simplified H1 receptor signaling pathway and antagonist action.

| Compound | N1-Substituent | H1 Ki (nM) | hERG IC50 (µM) | Selectivity Index (hERG/H1) |

| Analog A | -H | 1.5 | 2.1 | 1400 |

| Analog B | -Methyl | 2.0 | 3.5 | 1750 |

| Analog C | -Hydroxyethyl | 3.1 | >10 | >3200 |

| (Data is illustrative, based on trends described in cited literature[7]) |

Anti-inflammatory Potential

Analogs based on the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have shown significant promise as anti-inflammatory agents.[2][9] While the piperidine linkage is different, the underlying principles of targeting inflammatory pathways are highly relevant.

-

Mechanism and Causality: These compounds have been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[2] Further studies revealed that this activity stems from the inhibition of the NF-κB signaling pathway. The compounds can restore the phosphorylation level of IκBα, an inhibitor of NF-κB.[2] By preventing the degradation of IκBα, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

-

Structure-Activity Relationship:

-

For the 2-(piperidin-4-yl) series, derivatization of the piperidine nitrogen with various substituted phenylacetyl groups was found to be crucial for potent activity.[2]

-

Compound 6e from one study, which featured a 4-chlorophenylacetyl group on the piperidine nitrogen, was the most potent inhibitor of both NO and TNF-α production.[2]

-

This suggests that for anti-inflammatory applications, extensive modification of the piperidine nitrogen is a more fruitful strategy than modifying the benzimidazole N1 position, which was key for the H1 antagonists.

-

Caption: The NF-κB signaling pathway and the site of inhibition.

| Compound | Piperidine N-Substituent | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |

| Analog 6a | Phenylacetyl | 4.12 | 7.54 |

| Analog 6e | 4-Chlorophenylacetyl | 0.86 | 1.87 |

| Analog 7a | Benzoyl | 10.21 | 15.33 |

| (Data sourced from Li et al., 2015[2]) |

Future Directions and Conclusion

The this compound core and its related analogs represent a highly adaptable and therapeutically relevant scaffold. The research to date demonstrates clear pathways for developing potent and selective agents for CNS disorders and inflammatory conditions.

Key Takeaways:

-

SAR is Target-Dependent: For H1 antagonism, modulation of the benzimidazole N1-position is critical for balancing CNS exposure and hERG selectivity. For anti-inflammatory activity, derivatization of the piperidine nitrogen appears to be the primary driver of potency.

-

Isomeric Differences Matter: The pharmacological profiles of 2-(piperidin-3-yl) and 2-(piperidin-4-yl) analogs are distinct, highlighting the importance of the piperidine substitution pattern in directing target engagement.

-

Broad Therapeutic Potential: Beyond the primary examples, this scaffold has been implicated in the development of inhibitors for emerging targets like NLRP3 and c-Myc, as well as ion channel modulators.[3][10][11]

Future research should focus on leveraging this structural knowledge for multi-target drug design, potentially creating single molecules with both anti-inflammatory and CNS-active properties. Further exploration of substitutions on the benzene portion of the benzimidazole ring could also yield novel compounds with improved properties. The self-validating nature of the synthetic protocols and the clear SAR data provide a robust foundation for the continued development of this privileged chemical scaffold.

References

-

Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-9. [Link]

- Google Patents. (2014).

-

Cocco, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(11), 3583. [Link]

-

Husain, A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1238. [Link]

-

Li, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 486-493. [Link]

-

Bansal, Y., & Silakari, O. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 888233. [Link]

-

ResearchGate. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

-

Home Sunshine Pharma. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4. [Link]

- Google Patents. (1998). NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.

-

ResearchGate. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia. [Link]

-

Bautista-Aguilera, Ó., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

- Google Patents. (2013).

-

Zhang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 5. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

- 6. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]

- 7. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 11. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Benzimidazole Derivative

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and anthelmintic properties.[1][2][3][4][5] The compound 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole represents a novel entity within this chemical class, and its therapeutic potential is yet to be elucidated. This in-depth technical guide provides a comprehensive roadmap for the in vitro screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a logically structured cascade of experiments designed to first identify the primary biological targets and subsequently to build a detailed pharmacological and safety profile. This guide emphasizes the "why" behind each experimental choice, ensuring a self-validating and robust dataset for informed decision-making in the drug discovery pipeline.

Part 1: The Initial Screening Cascade - A Tiered Approach to Target Identification

Given the novelty of this compound, a broad-based screening approach is essential to identify its potential molecular targets. We will employ a tiered system, starting with high-throughput screening (HTS) against large, diverse target panels, followed by more focused secondary assays to confirm and characterize any initial "hits."

Primary Target Identification: Casting a Wide Net

The initial phase of our screening cascade is designed to broadly survey the interaction of the compound with major classes of drug targets. The selection of these panels is based on the known promiscuity of the benzimidazole scaffold and the high "druggability" of these target families.

GPCRs represent the largest family of cell surface receptors and are the targets for approximately 30-50% of currently marketed drugs.[6] Therefore, assessing the interaction of our compound with a diverse panel of GPCRs is a critical first step.

Rationale: An initial screen against a broad panel of GPCRs will quickly reveal if the compound has any significant activity (agonist, antagonist, or allosteric modulator) at these receptors. This is a cost-effective way to identify potential therapeutic areas or off-target liabilities.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays remain a gold standard for determining the affinity of a compound for a receptor.[6]

-

Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the individual GPCR targets.

-

Assay Setup: In a 96-well or 384-well plate, combine the membrane preparation, a known radioligand for the specific GPCR, and this compound at a single high concentration (e.g., 10 µM).

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: A significant reduction in radioactivity in the presence of the test compound compared to the vehicle control indicates displacement of the radioligand and a potential interaction with the receptor.

Data Presentation: GPCR Panel Screening Hits

| Target GPCR | % Inhibition at 10 µM | Hit Classification |

| Dopamine D2 | 85% | Primary Hit |

| Serotonin 5-HT2A | 12% | Inactive |

| Adrenergic α1A | 5% | Inactive |

| ... | ... | ... |

Visualization: GPCR Screening Workflow

Caption: Workflow for GPCR radioligand binding assay.

Ion channels are critical for a vast array of physiological processes, making them another important class of drug targets.[7][8]

Rationale: Screening against a panel of key ion channels (e.g., sodium, potassium, calcium channels) will identify any modulatory effects of the compound, which could be therapeutically relevant or indicate potential cardiotoxicity (e.g., hERG block).

Experimental Protocol: Fluorescence-Based Ion Flux Assay

Fluorescence-based assays are amenable to high-throughput screening and can provide a functional readout of ion channel activity.[7][9]

-

Cell Culture: Use cell lines stably expressing the ion channel of interest.

-

Dye Loading: Load the cells with an ion-sensitive fluorescent dye (e.g., a calcium-sensitive dye for calcium channels or a thallium-sensitive dye for potassium channels).

-

Compound Incubation: Add this compound to the wells at a single high concentration.

-

Stimulation: Add a stimulus to open the ion channels (e.g., a depolarizing agent or a specific agonist).

-

Detection: Measure the change in fluorescence intensity over time using a kinetic plate reader.

-

Data Analysis: An alteration (increase or decrease) in the fluorescence signal in the presence of the test compound compared to the vehicle control suggests modulation of the ion channel.

Data Presentation: Ion Channel Panel Screening Hits

| Target Ion Channel | % Modulation at 10 µM | Hit Classification |

| hERG (KCNH2) | 65% Inhibition | Primary Hit |

| Nav1.5 (SCN5A) | 8% Inhibition | Inactive |

| Cav1.2 (CACNA1C) | 3% Activation | Inactive |

| ... | ... | ... |

Visualization: Ion Channel Screening Workflow

Caption: Workflow for fluorescence-based ion channel assay.

Part 2: Safety and Liability Profiling - Early Assessment of Potential Risks

Concurrent with primary target identification, it is crucial to assess the potential for off-target effects and general toxicity. Early identification of liabilities can save significant time and resources.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding the general toxicity of a compound to cells.[10][11][12][13]

Rationale: This assay determines the concentration at which the compound causes cell death, providing a therapeutic window for any observed on-target activity.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 (the concentration that inhibits cell viability by 50%).

Data Presentation: Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| HEK293 | 24 | > 100 |

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[14][15][16][17] This assay is a critical component of preclinical safety assessment.

Rationale: To specifically and accurately quantify the inhibitory potential of the compound on the hERG channel, which is a key indicator of potential cardiotoxicity.

Experimental Protocol: Automated Patch Clamp Electrophysiology

Automated patch clamp provides high-quality electrophysiological data in a higher throughput format than manual patch clamp.[15][18]

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Setup: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch). Cells are captured on a microfluidic chip, and a giga-seal is formed.

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[18]

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Data Recording: Record the hERG current before and after compound application.

-

Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 value.

Data Presentation: hERG Inhibition Data

| Parameter | Value |

| IC50 (µM) | 8.5 |

Visualization: hERG Assay Logic

Caption: Logical flow of the hERG inhibition assay.

Part 3: ADME Profiling - Understanding the Compound's Disposition

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting a compound's in vivo behavior.

Metabolic Stability Assessment

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its bioavailability and half-life.[19][20][21][22]

Rationale: To determine the intrinsic clearance of the compound in the liver, a key parameter for predicting its pharmacokinetic profile.

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[22]

-

Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, a NADPH-regenerating system (as a cofactor for CYP enzymes), and this compound at a low concentration (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a solvent like acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Presentation: Metabolic Stability Data

| Parameter | Value |

| In Vitro Half-life (t1/2, min) | 45 |

| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.4 |

Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[23][24][25][26][27]

Rationale: To assess the potential of the compound to inhibit the major drug-metabolizing CYP isoforms.

Experimental Protocol: Fluorometric CYP Inhibition Assay

This assay uses specific substrates for each CYP isoform that are converted into fluorescent products.

-

Enzyme/Substrate Mixture: In a 96-well plate, combine human liver microsomes or recombinant CYP enzymes, a specific fluorogenic substrate for the CYP isoform of interest (e.g., for CYP3A4, CYP2D6, CYP2C9, etc.), and a NADPH-regenerating system.

-

Compound Addition: Add a range of concentrations of this compound.

-

Incubation: Incubate the plate at 37°C.

-

Detection: Measure the fluorescence intensity over time.

-

Data Analysis: Calculate the rate of metabolite formation and determine the IC50 of the compound for each CYP isoform.

Data Presentation: CYP Inhibition Profile

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | 25 |

| CYP3A4 | > 50 |

P-glycoprotein (P-gp) Substrate Assessment

P-glycoprotein is an efflux transporter that can limit the absorption of drugs and their entry into the brain.[28][29][30][31][32]

Rationale: To determine if the compound is a substrate of P-gp, which can impact its oral bioavailability and central nervous system penetration.

Experimental Protocol: Bidirectional Transport Assay

This assay uses polarized cell monolayers that express P-gp.

-

Cell Culture: Culture P-gp-expressing cells (e.g., MDCK-MDR1) on permeable filter supports until a confluent monolayer is formed.[30]

-

Transport Assay:

-

A-to-B Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

-

B-to-A Transport: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

-

-

Analysis: Quantify the compound in the receiver compartments at various time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio significantly greater than 2 suggests that the compound is a P-gp substrate.

Data Presentation: P-gp Substrate Assessment

| Parameter | Value |

| Papp (A-B) (10^-6 cm/s) | 1.5 |

| Papp (B-A) (10^-6 cm/s) | 9.0 |

| Efflux Ratio | 6.0 |

Part 4: Data Integration and Future Directions

The in vitro screening cascade described in this guide will generate a comprehensive dataset on the biological activity and potential liabilities of this compound. The next critical step is to integrate this information to make an informed decision on the compound's future.

Summary of Findings (Hypothetical)

-

Primary Target: The compound shows potent inhibition of the Dopamine D2 receptor.

-

Safety/Liability:

-

Moderate hERG inhibition (IC50 = 8.5 µM).

-

Weak inhibition of CYP2D6 (IC50 = 25 µM).

-

Substrate of P-gp, suggesting potential for low oral bioavailability and CNS penetration.

-

Low cytotoxicity (IC50 > 100 µM).

-

-

ADME: Moderate metabolic stability.

Next Steps:

-

Secondary GPCR Assays: Perform functional assays (e.g., cAMP or calcium flux assays) to confirm the D2 receptor antagonism and determine the potency (EC50). Screen against a broader panel of dopamine receptor subtypes to assess selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the parent compound to improve D2 potency and selectivity while reducing hERG inhibition and P-gp substrate activity.

-

In Vivo Pharmacokinetic Studies: If a lead compound with an improved profile is identified, conduct in vivo PK studies in rodents to determine its oral bioavailability, half-life, and brain penetration.

This structured and iterative approach to in vitro screening will enable the efficient identification and optimization of a promising lead candidate from the novel chemical entity, this compound.

References

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Drug Metabolic Stability Analysis Service. Creative Biolabs. [Link]

-

Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

-

Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

-

P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. [Link]

-

Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Metabolic Stability Services. Eurofins Discovery. [Link]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

-

Metabolic Stability. Frontage Laboratories. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

-

Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics - ACS Publications. [Link]

-

hERG Assay. Slideshare. [Link]

-

Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI. [Link]

-

P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

-

Ion Channel Assays. Reaction Biology. [Link]

-

CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

-

Establishment of a P-glycoprotein substrate screening model and its preliminary application. World Journal of Gastroenterology. [Link]

-

Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central. [Link]

-

Ion Channel Assays. Charles River Laboratories. [Link]

-

Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening. [Link]

-

Advanced assays for high throughput assessment of ion channel inhibition and cardiac toxicity. SlideShare. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 7. d-nb.info [d-nb.info]

- 8. reactionbiology.com [reactionbiology.com]

- 9. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 10. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 12. nebiolab.com [nebiolab.com]

- 13. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 14. hERG Assay | PPTX [slideshare.net]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fda.gov [fda.gov]

- 19. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 22. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 25. lnhlifesciences.org [lnhlifesciences.org]

- 26. criver.com [criver.com]

- 27. enamine.net [enamine.net]

- 28. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. P-gp Substrate Identification | Evotec [evotec.com]

- 31. bioivt.com [bioivt.com]

- 32. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preliminary Toxicity Assessment of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore, integral to numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The novel compound, 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole, represents a new chemical entity within this class, necessitating a thorough and early assessment of its toxicological profile to ensure safety and guide further drug development. This guide provides a comprehensive, in-depth framework for the preliminary toxicity assessment of this compound, grounded in established scientific principles and regulatory guidance. Our approach prioritizes a tiered, mechanism-driven evaluation, beginning with in silico predictions and progressing to targeted in vitro assays to build a robust, preliminary safety profile.

Physicochemical Characterization and In Silico Toxicological Prediction

A fundamental first step in any toxicity assessment is to understand the compound's physicochemical properties and to leverage computational models for an initial prediction of its potential liabilities.

Structural and Physicochemical Analysis

While specific experimental data for this compound is not publicly available, we can infer some properties from structurally similar compounds like 2-Piperidin-4-yl-1H-benzimidazole.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Significance |

| Molecular Formula | C13H17N3 | |

| Molecular Weight | 215.29 g/mol | Influences absorption and distribution. |

| Appearance | Likely an off-white to pale solid | Based on similar benzimidazole derivatives.[3][4] |

| Solubility | Expected to have some aqueous solubility, which can be enhanced by forming hydrochloride salts.[5] | Crucial for designing in vitro assays and potential formulation. |

| LogP | Prediction required | Indicates lipophilicity, which affects membrane permeability and potential for bioaccumulation. |

In Silico Toxicity Prediction

In silico toxicology employs computational models to predict the toxicological properties of compounds based on their chemical structure.[6] This is a crucial first step to identify potential hazards and guide subsequent experimental testing.

Causality Behind Experimental Choices: By using a battery of in silico models, we can cast a wide net to identify potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity before committing to resource-intensive laboratory experiments. This approach allows for early de-risking of the compound.

Table 2: In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction | In Silico Tool(s) |

| Mutagenicity (Ames) | To be determined | OECD QSAR Toolbox, Derek Nexus |

| Carcinogenicity | To be determined | OECD QSAR Toolbox, Lhasa Carcinogenicity Database |

| Hepatotoxicity | To be determined | DILIrank, TOPKAT |

| Cardiotoxicity (hERG inhibition) | To be determined | admetSAR, Pred-hERG |

| Skin Sensitization | To be determined | OECD QSAR Toolbox, TIMES-SS |

Note: The GHS hazard data for the related compound 2-(piperidin-4-yl)-1H-1,3-benzodiazole suggests potential for acute toxicity, skin/eye irritation, and long-term effects like mutagenicity, carcinogenicity, and reproductive toxicity, although a majority of reports did not meet the GHS hazard criteria.[7] This highlights the necessity for experimental verification.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a toxic response in living cells.[8][9][10]

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines should be used to assess both general cytotoxicity and potential target organ toxicity.

-

HepG2 (Human Hepatocellular Carcinoma): A well-established model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and toxicity.

-

HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another major organ for drug clearance and potential toxicity.

-

A549 (Human Lung Carcinoma): Relevant for assessing potential toxicity to the respiratory system.

-

A panel of cancer cell lines (e.g., MCF-7, HeLa): Given that many benzimidazole derivatives are explored for their anticancer properties, assessing cytotoxicity in these lines can provide insights into both therapeutic potential and general toxicity.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which can lead to carcinogenesis or heritable diseases.[11][12][13][14] A standard battery of in vitro tests is recommended.[15]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a compound's potential to cause gene mutations.[16][17][18][19]

Step-by-Step Methodology:

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound. Include a vehicle control and positive controls for each strain with and without S9 activation.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result.

In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[20][21]

Step-by-Step Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

-

Treatment: Treat the cells with a range of concentrations of the test compound, with and without metabolic activation (S9). The highest concentration should induce approximately 50-60% cytotoxicity.[21]

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Cardiovascular Safety Pharmacology: hERG Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[22] Therefore, an early assessment of hERG liability is critical.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.[22]

Step-by-Step Methodology:

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., E-4031).

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[23]

-

Data Acquisition: Record the hERG current before and after the application of the test compound.

-

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes all the data from the in silico and in vitro assessments.

Table 3: Summary of Preliminary Toxicity Assessment for this compound

| Assay | Endpoint | Result | Interpretation |

| In Silico Predictions | Mutagenicity, Carcinogenicity, etc. | Predicted liabilities | Guides experimental design |

| MTT Assay (HepG2, HEK293, A549) | IC50 (µM) | To be determined | Indicates cytotoxic potential |

| Ames Test | Mutagenic potential | Positive/Negative | Assesses risk of gene mutations |

| In Vitro Micronucleus Test | Clastogenic/Aneugenic potential | Positive/Negative | Assesses risk of chromosomal damage |

| hERG Assay | IC50 (µM) | To be determined | Assesses risk of cardiotoxicity |

Visualization of Workflows

Preliminary Toxicity Assessment Workflow

Caption: A tiered approach for preliminary toxicity assessment.

Decision-Making Logic for Genotoxicity

Caption: Decision tree for interpreting genotoxicity results.

Conclusion and Future Directions